1-(4-Fluorophenyl)-3-pyrazin-2-ylurea
Description
1-(4-Fluorophenyl)-3-pyrazin-2-ylurea is a urea derivative featuring a 4-fluorophenyl group attached to one urea nitrogen and a pyrazine ring at the other. Urea derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c12-8-1-3-9(4-2-8)15-11(17)16-10-7-13-5-6-14-10/h1-7H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFUPRAKDIDHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-pyrazin-2-ylurea typically involves the reaction of 4-fluoroaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-pyrazin-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Chalcone Derivatives
Chalcones with α,β-unsaturated ketones and fluorophenyl substituents (e.g., compounds 2j, 2h, 2n, 2p) were studied for inhibitory activity (IC50 values). Key findings include:
- Compound 2j : IC50 = 4.70 μM (substituted with bromine on ring A and fluorine on ring B) .
- Substitution Trends : Electronegative groups (e.g., Br, F) enhance activity compared to methoxy or chlorine substituents. For example, replacing bromine (2j) with chlorine (2h) increased IC50 to 13.82 μM .
Table 1: Chalcone Derivatives and Activity
| Compound | Ring A Substituents | Ring B Substituents | IC50 (μM) |
|---|---|---|---|
| Cardamonin | o-OH, p-OH | None | 4.35 |
| 2j | o-OH, m-I, p-Br | p-F | 4.70 |
| 2h | o-OH, m-I, p-Cl | p-OCH3 | 13.82 |
| 2n | o-OH, m-I, p-OCH3 | p-F | 25.07 |
Comparison: Unlike chalcones, 1-(4-Fluorophenyl)-3-pyrazin-2-ylurea lacks the α,β-unsaturated ketone but retains the fluorophenyl group.
Pyridopyrazine Derivatives
The pyridopyrazine derivative 3-(4-fluorophenyl)-2-(pyridin-4-yl)pyrido[2,3-b]pyrazine () shares structural motifs with the target compound:
- Planarity : The pyridopyrazine core and fluorophenyl group form dihedral angles of 34.67° and 52.24° with adjacent rings, influencing molecular packing .
Comparison : The urea group in this compound may introduce greater conformational flexibility compared to the rigid pyridopyrazine scaffold, affecting both solubility and target engagement.
Thiazolylhydrazones and Piperazine Derivatives
describes thiazolylhydrazones synthesized from 1-(4-fluorophenyl)piperazine. These compounds feature:
Comparison : The urea derivative replaces the hydrazone moiety with a urea linker, which could alter electronic properties and metabolic stability.
Isostructural Fluorophenyl Compounds
Compounds 4 and 5 () are isostructural thiazoles with fluorophenyl and chlorophenyl groups. Their crystallographic data reveal:
- Planarity : Near-planar conformations except for one perpendicular fluorophenyl group.
- Packing : Similar crystal packing despite halogen differences (Cl vs. F), suggesting fluorophenyl derivatives adapt well to solid-state environments .
Comparison : The urea compound’s ability to form hydrogen bonds via NH groups may lead to distinct crystal packing or solubility profiles compared to halogenated thiazoles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
